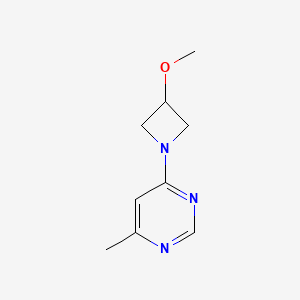

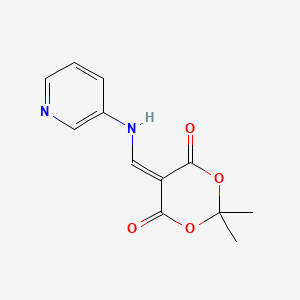

![molecular formula C16H16N2O4S B2965030 8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine CAS No. 696643-18-2](/img/structure/B2965030.png)

8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine” is a derivative of dibenzo[b,d]furan-3-amine . It has a morpholinylsulfonyl group attached to the 8th position of the dibenzo[b,d]furan-3-amine core . The molecular formula of this compound is C24H19F3N2O5S and it has a molecular weight of 504.48 .

Molecular Structure Analysis

The molecular structure of “8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine” consists of a dibenzo[b,d]furan core with a morpholinylsulfonyl group attached to it . The dibenzo[b,d]furan core is an aromatic compound that has two benzene rings fused to a central furan ring .Chemical Reactions Analysis

While specific chemical reactions involving “8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine” are not available, dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .Aplicaciones Científicas De Investigación

DNA-PK Inhibitory Activity

8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine analogues have been explored for their potent inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the DNA damage response and repair mechanisms. This activity is particularly relevant in the context of enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment by inhibiting DNA repair pathways in cancer cells. The structure-activity relationship studies of these compounds indicate that certain substitutions on the dibenzofuran moiety significantly contribute to their inhibitory potency (Cano et al., 2010), (Cano et al., 2013).

Antimicrobial Activity

Compounds featuring the morpholino moiety, similar to 8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine, have demonstrated significant antimicrobial activities. For instance, amination reactions involving morpholine with chloronitro-substituted benzofurazanes and -furoxanes have yielded products with high antibacterial and antimycotic activities against various pathogenic microorganisms affecting humans and animals. These findings underscore the potential of such compounds in developing new antimicrobial agents (Galkina et al., 2017).

Antitubercular Activity

Derivatives of dibenzo[b,d]furan, such as those related to 8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine, have been synthesized and evaluated for their antitubercular properties. A study on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This highlights the potential of dibenzo[b,d]furan derivatives in the treatment of tuberculosis (Kantevari et al., 2011).

Mecanismo De Acción

Target of Action

Compounds based on the dibenzo[b,d]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . They have also been shown to inhibit tumor necrosis factor (TNF-α) production .

Mode of Action

It is known that dibenzo[b,d]furan derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Dibenzo[b,d]furan derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, and antimalarial activities .

Propiedades

IUPAC Name |

8-morpholin-4-ylsulfonyldibenzofuran-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c17-11-1-3-13-14-10-12(2-4-15(14)22-16(13)9-11)23(19,20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTBWVMUBLOPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

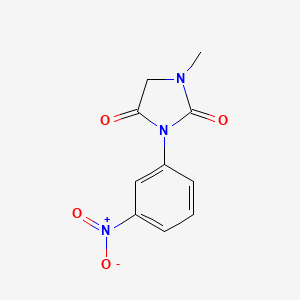

![2,6-dichloro-N-[4-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyridine-3-carboxamide](/img/structure/B2964949.png)

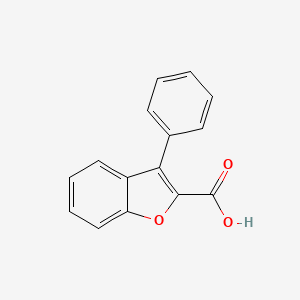

![N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2964952.png)

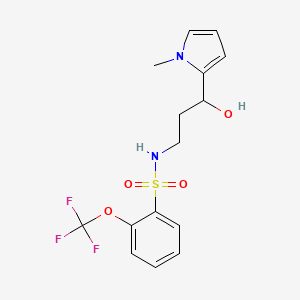

![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)

![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)

![N-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964966.png)